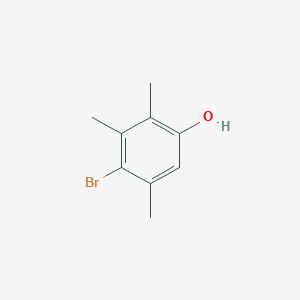

4-Bromo-2,3,5-trimethylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,3,5-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-5-4-8(11)6(2)7(3)9(5)10/h4,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQCLZZWQARYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394463 | |

| Record name | 4-bromo-2,3,5-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156483-07-7 | |

| Record name | 4-bromo-2,3,5-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,3,5-trimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,3,5-trimethylphenol for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Bromo-2,3,5-trimethylphenol (CAS Number: 156483-07-7), a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic characterization, and prospective applications, all grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a substituted phenolic compound characterized by a bromine atom and three methyl groups on the aromatic ring. The presence of these functionalities imparts a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can be readily derivatized, the bromine atom serves as a handle for cross-coupling reactions, and the methyl groups influence the molecule's lipophilicity and metabolic stability.

Bromophenols, as a class, are prevalent in marine natural products and have demonstrated a wide array of biological activities, including antioxidant, antimicrobial, and anticancer effects[1][2][3][4]. The incorporation of a bromine atom into a molecular scaffold can significantly enhance its biological activity, a strategy increasingly employed in drug design[5]. This guide will explore the synthesis and properties of this compound, providing a foundation for its potential exploitation in drug discovery programs.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 156483-07-7 | [6][7] |

| Molecular Formula | C₉H₁₁BrO | [6][7] |

| Molecular Weight | 215.09 g/mol | [6] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Melting Point | 59-61 °C (for the related 4-bromo-3-methylphenol) | [8] |

| Boiling Point | 142-145 °C (for the related 4-bromo-3-methylphenol) | [8] |

| Computed LogP | 3.08 | [6] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

| Rotatable Bonds | 0 | [6] |

Synthesis of this compound: A Proposed Protocol

Reaction Scheme

Caption: Proposed synthesis of this compound.

Rationale for Experimental Choices

The hydroxyl and methyl groups of 2,3,5-trimethylphenol are activating, ortho-para directing groups. The para position to the hydroxyl group (C4) is the most sterically accessible and electronically favorable site for electrophilic attack by bromine. Therefore, a direct bromination reaction is expected to yield the desired product with high regioselectivity. The choice of solvent and temperature is crucial to control the reaction rate and minimize the formation of poly-brominated byproducts.

Detailed Experimental Protocol

Materials:

-

2,3,5-Trimethylphenol

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-trimethylphenol (1.0 eq) in dichloromethane or acetic acid. Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0 - 1.1 eq) in the same solvent to the cooled reaction mixture via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the reddish-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate or by column chromatography on silica gel.

-

Caption: Step-by-step workflow for the proposed synthesis.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, this section provides a detailed prediction of its key spectroscopic features based on the analysis of its structure and comparison with related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The following signals are predicted:

-

Aromatic Proton: A singlet for the single aromatic proton at C6. Its chemical shift is expected to be in the range of 6.5-7.0 ppm.

-

Methyl Protons: Three distinct singlets for the three methyl groups at C2, C3, and C5. The chemical shifts are predicted to be in the range of 2.0-2.5 ppm.

-

Hydroxyl Proton: A broad singlet for the phenolic hydroxyl proton. Its chemical shift will be concentration and solvent-dependent, typically appearing between 4.5 and 6.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The predicted chemical shifts are as follows:

-

C-OH (C1): ~150-155 ppm

-

C-Br (C4): ~115-120 ppm

-

Methyl-substituted carbons (C2, C3, C5): ~125-135 ppm

-

Aromatic CH (C6): ~115-125 ppm

-

Methyl carbons: ~15-25 ppm

A predicted ¹³C NMR spectrum for a related compound, 4-bromo-5-methyl-2-(4,5,5-trimethylcyclopent-1-en-1-yl)phenol, is available, which can provide some comparative insights[6].

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹[9].

-

C-H stretch (aromatic): A weak to medium absorption band around 3000-3100 cm⁻¹[10].

-

C-H stretch (aliphatic): Medium to strong absorption bands in the region of 2850-3000 cm⁻¹[10].

-

C=C stretch (aromatic): Several medium to weak absorption bands in the region of 1450-1600 cm⁻¹.

-

C-O stretch: A strong absorption band in the region of 1200-1260 cm⁻¹.

-

C-Br stretch: A medium to strong absorption band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) is expected to be prominent. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br)[11][12]. Common fragmentation pathways for phenols include the loss of a methyl group (M-15) and the loss of a CO group (M-28)[11].

Potential Applications in Drug Development

While no specific drug candidate has been publicly reported to be derived from this compound, its structural features suggest several promising avenues for its application in medicinal chemistry.

As a Scaffold for Biologically Active Molecules

The this compound scaffold can be readily modified to generate libraries of compounds for screening against various biological targets. The bromine atom is particularly useful for introducing further diversity through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.

Development of Antioxidant and Anti-inflammatory Agents

Phenolic compounds are well-known for their antioxidant properties. The electron-donating methyl groups on the ring of this compound may enhance its radical scavenging activity. Derivatives of this compound could be explored for their potential to mitigate oxidative stress, a key factor in many inflammatory and neurodegenerative diseases. Studies on other bromophenols have demonstrated their potential as antioxidant and anti-inflammatory agents[1][2].

Synthesis of Novel Anticancer Agents

Numerous bromophenol derivatives have exhibited significant anticancer activity[2][3][4]. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This suggests that this compound could serve as a starting point for the design of novel enzyme inhibitors or receptor antagonists with potential applications in oncology.

Sources

- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. chemscene.com [chemscene.com]

- 7. appchemical.com [appchemical.com]

- 8. Manufacturers of 4-Bromo-3-methylphenol, 98%, CAS 14472-14-1, B 1279, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

Physicochemical properties of 4-Bromo-2,3,5-trimethylphenol

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,3,5-trimethylphenol

Introduction

This compound is a halogenated aromatic compound belonging to the substituted phenol family. Its molecular architecture, featuring a hydroxyl group and a bromine atom on a trimethylated benzene ring, makes it a subject of interest for researchers in organic synthesis, medicinal chemistry, and material science. The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromine atom imparts a unique reactivity profile, positioning it as a versatile intermediate for the synthesis of more complex molecules.[1][2] This guide serves as a comprehensive technical resource for scientists and drug development professionals, offering an in-depth analysis of its physicochemical properties, spectroscopic signature, a validated synthesis workflow, and critical safety protocols.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise molecular identity. This compound is systematically named, indicating a phenol core with methyl groups at positions 2, 3, and 5, and a bromine atom at position 4 relative to the hydroxyl group.

| Identifier | Value | Source |

| CAS Number | 156483-07-7 | [2][3][4] |

| Molecular Formula | C₉H₁₁BrO | [2][3] |

| Molecular Weight | 215.09 g/mol | [2][3] |

| Canonical SMILES | CC1=C(C(=C(C=C1O)C)Br)C | [2][3] |

| InChIKey | CNZUMQRUUPCHJR-UHFFFAOYSA-N | [5] |

Physicochemical and Computational Properties

The physical and chemical behavior of this compound is dictated by its structural features. The following table summarizes key properties, derived from computational predictions and extrapolations from analogous structures, which are crucial for designing experimental conditions, predicting solubility, and assessing potential biological activity.

| Property | Value | Notes |

| pKa | 10.22 ± 0.28 | Predicted for a closely related isomer (4-Bromo-2,3,6-trimethylphenol).[5][6] This value indicates weak acidity, typical for hindered phenols. |

| LogP | 3.08 | This calculated value suggests significant lipophilicity, implying poor solubility in water but good solubility in organic solvents like ethanol, ether, and chloroform.[3][7] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [3] This value is indicative of good potential for passive transport across cell membranes. |

| Hydrogen Bond Donors | 1 (the phenolic -OH group) | [3] |

| Hydrogen Bond Acceptors | 1 (the phenolic oxygen) | [3] |

| Appearance | White to off-white crystalline solid | Inferred from similar brominated phenols.[1][7] |

Spectroscopic Characterization: A Structural Blueprint

Elucidating the structure of a synthesized compound is paramount. Spectroscopic methods provide a non-destructive means to confirm the identity and purity of this compound. While specific spectra for this compound require experimental acquisition[4][8], its predicted spectroscopic features are highly informative.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy reveals the electronic environment of hydrogen atoms within the molecule. For this compound, the spectrum is expected to be relatively simple and diagnostic:

-

Aromatic Proton (1H): A single peak (singlet) is expected for the lone proton on the aromatic ring at position 6. Its chemical shift would likely be in the range of 6.5-7.5 ppm.

-

Methyl Protons (9H): Three distinct singlets are anticipated, each integrating to 3 protons, corresponding to the methyl groups at positions 2, 3, and 5. These would appear in the upfield region, typically between 2.0-2.5 ppm.

-

Hydroxyl Proton (1H): A broad singlet, characteristic of an acidic proton, is expected. Its chemical shift is variable (typically 4-7 ppm) and can be confirmed by D₂O exchange, where the peak would disappear.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present based on their vibrational frequencies.

-

O-H Stretch: A prominent, broad absorption band between 3200-3600 cm⁻¹ is the hallmark of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-650 cm⁻¹, indicates the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The most critical feature would be a pair of peaks for the molecular ion due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two peaks of almost identical intensity at m/z = 214 and m/z = 216, which is a definitive signature for a monobrominated compound.

Synthesis and Purification Workflow

The synthesis of this compound can be reliably achieved through electrophilic aromatic substitution, a cornerstone reaction in organic chemistry.

Rationale for Synthetic Strategy

The starting material of choice is 2,3,5-trimethylphenol.[9] The phenol's hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. The position para to the hydroxyl group (C4) is unsubstituted and sterically accessible, making it the most probable site for bromination. This high regioselectivity simplifies the reaction, leading predominantly to the desired product. Bromine in a suitable solvent like acetic acid is a classic and effective reagent for this transformation.[10]

Detailed Experimental Protocol

This protocol is a representative method based on established procedures for phenol bromination and should be performed with appropriate safety precautions.[10][11]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3,5-trimethylphenol (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Cool the solution to 10-15°C using an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 20°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into a beaker of cold water. If a solid precipitates, it can be collected by vacuum filtration. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the collected organic layers with a saturated sodium thiosulfate solution to quench any unreacted bromine, followed by a wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

Workflow Visualization

Caption: Synthetic workflow for this compound.

Applications and Research Potential

While specific applications for this compound are not extensively documented, its structure is analogous to intermediates used in several high-value industries.[1][7]

-

Pharmaceutical Synthesis: As a halogenated phenol, it can serve as a key building block in the synthesis of bioactive molecules. The bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular scaffolds.[1]

-

Agrochemicals: Brominated phenolic structures are integral to certain classes of herbicides and fungicides, suggesting its potential as a precursor in agrochemical research and development.[1]

-

Material Science: Phenolic compounds are precursors to polymers and resins. The presence of bromine can enhance flame retardant properties, making this compound a candidate for incorporation into novel materials.

Safety, Handling, and Disposal

As a Senior Application Scientist, I must emphasize that robust safety protocols are non-negotiable. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous trimethylphenols and bromophenols dictate a cautious approach.[12][13][14]

Hazard Assessment

Based on its class, this compound should be treated as a hazardous substance with the following potential risks:

-

Skin Corrosion/Irritation: Likely to cause skin irritation or chemical burns upon contact.[13][14]

-

Serious Eye Damage: Poses a significant risk of serious eye irritation or damage.[12][13]

-

Toxicity: May be harmful if swallowed or inhaled.[12]

Recommended Handling Procedures

-

Engineering Controls: All handling of the solid and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[15]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[13]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][15]

Disposal Protocol

This compound must be disposed of as regulated hazardous waste.[16] Do not dispose of it down the drain or in regular trash. All contaminated materials (e.g., gloves, glassware, spill cleanup debris) must also be treated as hazardous waste.[16][17]

Disposal Workflow Visualization

Caption: Laboratory workflow for hazardous chemical waste disposal.

References

-

Otto Chemie Pvt. Ltd. (n.d.). 4-Bromo-3-methylphenol, 98%. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

-

Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,3,5,6-tetramethylphenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Retrieved from [Link]

-

CPAChem. (2023). Safety data sheet - 4-Bromo-3-methylphenol. Retrieved from [Link]

-

Breckland Scientific. (2015). Safety Data Sheet - Bromo Phenol Blue. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,2,3-trimethylheptane. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,4,6-trimethyl phenol, 527-60-6. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoroperacetic acid. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4,6-trimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5-Trimethylphenol. Retrieved from [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. appchemical.com [appchemical.com]

- 3. chemscene.com [chemscene.com]

- 4. 156483-07-7|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-BROMO-2,3,6-TRIMETHYL-PHENOL CAS#: 51857-41-1 [m.chemicalbook.com]

- 7. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 8. Phenol, 4-bromo-2,3,5-trimethyl-(156483-07-7) 1H NMR spectrum [chemicalbook.com]

- 9. 2,3,5-Trimethylphenol | C9H12O | CID 12769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. cpachem.com [cpachem.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Regioselective Synthesis of 4-Bromo-2,3,5-trimethylphenol

Abstract

This technical guide provides a comprehensive framework for the synthesis of 4-Bromo-2,3,5-trimethylphenol via the electrophilic bromination of 2,3,5-trimethylphenol. The document is structured to serve researchers, chemists, and professionals in drug development by elucidating the underlying chemical principles, presenting a detailed experimental protocol, and emphasizing critical safety considerations. The synthesis leverages the high reactivity of the phenol ring, activated by hydroxyl and methyl substituents, to achieve regioselective bromination at the para-position using N-Bromosuccinimide (NBS). This guide details the reaction mechanism, provides a step-by-step laboratory procedure, outlines hazard management, and offers insights into process optimization.

Introduction: Significance and Synthetic Strategy

Brominated phenols are a class of compounds with significant utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. Their value lies in the bromine atom's function as a versatile synthetic handle, enabling a wide range of subsequent cross-coupling reactions and functional group transformations. This compound, in particular, is a valuable building block due to its specific substitution pattern, which can direct the synthesis of complex molecular architectures.

The synthesis of this target molecule from 2,3,5-trimethylphenol is a classic example of electrophilic aromatic substitution. The phenolic hydroxyl group is a powerful activating substituent, strongly directing incoming electrophiles to the ortho and para positions.[1][2] In the case of 2,3,5-trimethylphenol, the two positions ortho to the hydroxyl group (positions 2 and 6) are sterically hindered by methyl groups. This steric hindrance, combined with the strong electronic directing effect of the hydroxyl group, makes the para-position (position 4) the overwhelmingly favored site for electrophilic attack.[3]

While elemental bromine (Br₂) can be used for such transformations, it is often difficult to control and can lead to over-bromination and the formation of undesired byproducts.[4][5] N-Bromosuccinimide (NBS) presents a superior alternative, acting as a milder and more selective source of electrophilic bromine.[6] It provides a slow, controlled release of the brominating species, minimizing side reactions and often leading to higher yields of the desired mono-brominated product.[7][8][9] This guide will therefore focus on the use of NBS as the reagent of choice.

Reaction Mechanism and Theoretical Basis

The bromination of 2,3,5-trimethylphenol is an electrophilic aromatic substitution reaction. The reaction proceeds through the attack of an electrophile (a bromine cation equivalent) on the electron-rich aromatic ring.

Key Mechanistic Principles:

-

Activation of the Aromatic Ring: The hydroxyl (-OH) group is a potent activating group due to the ability of its lone pair of electrons to delocalize into the benzene ring through resonance. This increases the electron density of the ring, making it highly nucleophilic and susceptible to electrophilic attack.[1][2][3] The three methyl (-CH₃) groups also contribute to the ring's activation through an inductive effect.

-

Generation of the Electrophile: In the presence of a trace amount of acid (often HBr generated in situ), NBS becomes protonated, which makes the bromine atom more electrophilic and susceptible to attack by the activated phenol ring.

-

Regioselectivity: The hydroxyl group is a strong ortho, para-director. In the 2,3,5-trimethylphenol substrate, the 2- and 6-positions are occupied by methyl groups. The only available activated position is the 4-position (para to the hydroxyl group), leading to a highly regioselective outcome.

-

Sigma Complex Formation: The nucleophilic π-system of the phenol attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base (such as the succinimide anion or solvent) removes a proton from the carbon atom bearing the new bromine substituent, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.

Visualizing the Synthetic Pathway

The overall transformation is a direct and efficient bromination of the starting phenol.

Caption: Mechanism of electrophilic aromatic substitution.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood.

3.1 Materials and Reagents

| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2,3,5-Trimethylphenol | 697-82-5 | C₉H₁₂O | 136.19 | Starting Material |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Quenching/Neutralizing Agent |

| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | Na₂SO₃ | 126.04 | Reducing Agent (for excess Br₂) |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Recrystallization Solvent |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Recrystallization Solvent |

3.2 Equipment

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Dropping funnel or powder funnel

-

Condenser (optional, for reflux)

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

TLC plates (silica gel) and developing chamber

3.3 Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3,5-trimethylphenol (5.00 g, 36.7 mmol).

-

Dissolve the starting material in 100 mL of dichloromethane (DCM). Stir the mixture at room temperature until all the solid has dissolved.

-

Cool the flask in an ice-water bath to 0 °C.

-

-

Addition of Brominating Agent:

-

Carefully add N-Bromosuccinimide (NBS) (6.86 g, 38.5 mmol, 1.05 equivalents) to the cooled solution in small portions over 15-20 minutes.

-

Rationale: Adding NBS portion-wise helps to control the reaction temperature and prevent potential side reactions. A slight excess of NBS ensures complete consumption of the starting material.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a 9:1 Hexane:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting material. The reaction is typically complete within 1-2 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding 50 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 10 minutes to reduce any unreacted NBS or bromine.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.

-

50 mL of water.

-

50 mL of brine (saturated NaCl solution) to aid in phase separation.

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Recrystallize the crude solid from a minimal amount of a hot hexane/ethyl acetate mixture. Dissolve the solid in the hot solvent and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum.

-

3.4 Characterization

The identity and purity of the final product, this compound,[10][11] can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis. The expected molecular weight is 215.09 g/mol . [10][11]

Safety, Handling, and Waste Disposal

A thorough understanding and implementation of safety protocols are paramount for this procedure.

4.1 Hazard Analysis

| Chemical | GHS Pictograms & Signal Word | Key Hazards |

| 2,3,5-Trimethylphenol | Danger | Causes severe skin burns and eye damage. [12][13][14][15]May cause respiratory irritation. [14] |

| N-Bromosuccinimide (NBS) | Danger/Warning | Oxidizer; may intensify fire. [16]Corrosive to metals. [16][17]Causes severe skin burns and eye damage. [18]Harmful if swallowed. [18] |

| Dichloromethane (DCM) | Warning | Skin and eye irritant. Suspected of causing cancer. |

| This compound | Warning (Assumed) | Brominated phenols are generally irritants. May be harmful if swallowed or inhaled. [19]Toxic to aquatic life. [19] |

4.2 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or neoprene gloves. Inspect gloves before use.

-

Skin and Body Protection: A flame-resistant laboratory coat. Ensure skin is not exposed.

-

Respiratory Protection: Not typically required if work is performed in a functional fume hood.

4.3 Emergency Procedures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [12][18]* Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. [13][18]Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [12][13]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. [18]Seek immediate medical attention.

4.4 Waste Disposal

-

Organic Waste: All organic filtrates and solvent washes containing dichloromethane must be collected in a designated halogenated organic waste container.

-

Aqueous Waste: The neutral aqueous washes can be collected in a designated aqueous waste container.

-

Solid Waste: Contaminated items such as TLC plates, filter paper, and gloves should be disposed of in a designated solid chemical waste container.

Conclusion

This guide provides a robust and reliable methodology for the synthesis of this compound. The use of N-Bromosuccinimide offers a selective and high-yielding route to this valuable synthetic intermediate. By understanding the underlying principles of electrophilic aromatic substitution and adhering strictly to the outlined experimental and safety protocols, researchers can confidently and safely perform this transformation. The successful synthesis and purification of this compound open avenues for its application in the development of more complex and functionally diverse molecules.

References

- Acros Organics. (n.d.). Safety Data Sheet: 2,3,5-Trimethylphenol.

- Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.

- University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.

- ChemicalBook. (2023, December 13). 2,3,5-Trimethylphenol - Safety Data Sheet.

- Fisher Scientific. (2015, January 19). SAFETY DATA SHEET: N-Bromosuccinimide.

- Sigma-Aldrich. (2023, May 29). SAFETY DATA SHEET: N-bromosuccinimide.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1.

- ECHEMI. (n.d.). 2,3,5-Trimethylphenol SDS, 697-82-5 Safety Data Sheets.

- Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564.

- Sigma-Aldrich. (2010, March 12). NBS N-bromosuccinimide.pdf - Safety Data Sheet.

- ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide.

- Wikipedia. (n.d.). N-Bromosuccinimide.

- National Center for Biotechnology Information. (n.d.). 2,3,5-Trimethylphenol. PubChem Compound Database.

- ChemScene. (n.d.). This compound.

- Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.

- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.

- Mitchell, T. A., & Jamison, T. F. (2013). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 18(10), 12567–12577.

- Unknown. (n.d.). Phenol Electrophilic substitution rxn.

- Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: 2,3,5-Trimethylphenol.

- Chemistry Steps. (n.d.). Reactions of Phenols.

- Chow, Y. L., et al. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide.

- Appchem. (n.d.). This compound | 156483-07-7.

- Benchchem. (n.d.).

- Fisher Scientific. (2010, September 2). SAFETY DATA SHEET: 4-Bromophenol.

- Google Patents. (n.d.). US3546302A - Process for brominating phenols.

- PrepChem.com. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol.

- Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).

- Aaronchem. (n.d.). Safety Data Sheet: 4-Bromo-3-fluoro-2-methylphenol.

- CPAChem. (2023, April 4). Safety data sheet.

- Organic Syntheses. (n.d.). o-BROMOPHENOL.

- Organic Syntheses. (n.d.). p-BROMOPHENOL.

- Catalysis Conferences 2025. (n.d.). Photoremoval of some brominated phenols (4-bromophenol and 2,4,6-tribromophenol) with reused polystyrene foam and SnO2.

- Dana Bioscience. (n.d.). This compound 5g.

- Chemguide. (n.d.). ring reactions of phenol.

- PubMed. (n.d.). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate.

- Google Patents. (n.d.). US3968172A - Process for the preparation of 2,4,6-trimethylphenol.

Sources

- 1. byjus.com [byjus.com]

- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 3. mlsu.ac.in [mlsu.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. appchemical.com [appchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 2,3,5-Trimethylphenol | C9H12O | CID 12769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. dept.harpercollege.edu [dept.harpercollege.edu]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

1H NMR and 13C NMR spectra of 4-Bromo-2,3,5-trimethylphenol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2,3,5-trimethylphenol

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No. 156483-07-7).[1][2] Intended for researchers, chemists, and drug development professionals, this document details the structural elucidation of this polysubstituted phenol using one-dimensional NMR techniques. It covers theoretical predictions of chemical shifts and coupling constants, detailed experimental protocols for sample preparation and data acquisition, and a thorough interpretation of the spectral data. The causality behind experimental choices is explained, ensuring a deep understanding of the methodology. This guide serves as a practical reference for the characterization of this compound and similar substituted aromatic compounds.

Introduction: The Role of NMR in Structural Elucidation

This compound is a halogenated and alkylated phenolic compound. Its precise substitution pattern necessitates a robust analytical technique for unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the structure of organic molecules in solution.[3][4] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[5]

This guide focuses on predicting and interpreting the ¹H and ¹³C NMR spectra, providing the foundational data required for quality control, reaction monitoring, and further research involving this compound.

Experimental Methodology: A Self-Validating System

The acquisition of high-quality, reproducible NMR data depends on meticulous sample preparation and the correct selection of acquisition parameters.[6]

Protocol for NMR Sample Preparation

This protocol ensures a homogenous sample solution, free from particulate matter, which is critical for achieving sharp, well-resolved NMR signals.

Materials:

-

This compound (10-20 mg for ¹³C, 1-5 mg for ¹H)

-

Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Pasteur pipette with cotton wool

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the required amount of this compound. For ¹³C NMR, a higher concentration is recommended due to its lower natural abundance and sensitivity compared to ¹H.[7]

-

Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common choice for many organic molecules.[9] However, if the phenolic proton signal is of particular interest and exchange with residual water in CDCl₃ is a concern, DMSO-d₆ is an excellent alternative as it slows down the proton exchange rate.

-

Dissolution: Place the sample in a small, clean vial. Add approximately 0.5-0.6 mL of the chosen deuterated solvent.[7]

-

Homogenization: Vigorously mix the sample using a vortex mixer until the solid is completely dissolved. The final solution must be transparent and free of any solid particles.[7]

-

Filtering and Transfer: Using a Pasteur pipette with a small cotton wool plug, filter the solution directly into a 5 mm NMR tube. This removes any microparticulates that could degrade spectral quality. The recommended sample height in the tube is approximately 4 cm (0.5-0.6 mL).[7][10]

-

Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dirt or fingerprints.[7]

Protocol for Spectrometer Data Acquisition

The following parameters are foundational for acquiring standard ¹H and ¹³C spectra on a typical 400 or 500 MHz spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' or 'zgpr' with water presaturation if needed) is typically sufficient.[6]

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.

-

Acquisition Time (AQ): Typically 2-4 seconds. This is related to the data size and spectral width.[11]

-

Relaxation Delay (D1): A delay of 1-5 seconds is standard. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.[6]

-

Number of Scans (NS): For a sample of 1-5 mg, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30') is used to produce a spectrum of singlets, simplifying interpretation.

-

Spectral Width (SW): A range of 0 to 220 ppm covers the chemical shifts of nearly all carbon environments in organic compounds.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A 2-second delay is a common starting point. Non-protonated carbons (quaternary) often have much longer T1 values, and a longer delay (5-10 s) may be needed for accurate integration, though this is not typically required for routine identification.[5]

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, a significantly higher number of scans is required, often ranging from 256 to 1024 or more, depending on the sample concentration.

Visualization of Workflow and Structure

Visual aids are essential for contextualizing the experimental process and the resulting data.

Caption: A streamlined workflow for the characterization of this compound via NMR.

Caption: Numbering scheme for assigning NMR signals of this compound.

Spectral Analysis and Interpretation

The predicted spectra are based on established substituent effects on aromatic systems and data from analogous compounds such as 2,3,5-trimethylphenol and 4-bromophenol.[12][13][14]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, displaying five distinct signals.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OH | 4.5 - 5.5 | Broad Singlet | 1H | The chemical shift of phenolic protons is variable and concentration-dependent. It appears as a broad signal due to chemical exchange.[15] A D₂O shake experiment would cause this peak to disappear, confirming its assignment.[15] |

| Ar-H (H6) | 6.8 - 7.0 | Singlet | 1H | This is the sole aromatic proton. It is flanked by two substituted carbons (C1 and C5), so no proton-proton coupling is expected, resulting in a singlet. Its chemical shift is influenced by the ortho -OH (electron-donating) and meta -Br (electron-withdrawing) groups. |

| -CH₃ (C7) | 2.1 - 2.2 | Singlet | 3H | This methyl group is ortho to the strong electron-donating -OH group, which may cause a slight upfield shift compared to the other methyls. |

| -CH₃ (C8) | 2.2 - 2.3 | Singlet | 3H | This methyl group is meta to the -OH group and ortho to the bromine atom. Its chemical environment is distinct from the other two methyl groups. |

| -CH₃ (C9) | 2.3 - 2.4 | Singlet | 3H | This methyl group is para to the -OH group and ortho to the bromine atom. The deshielding effect of the bromine will likely shift this signal slightly downfield relative to the C7 methyl group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (-OH) | 150 - 154 | The carbon directly attached to the hydroxyl group is significantly deshielded and appears furthest downfield among the aromatic carbons, typical for phenols.[9] |

| C4 (-Br) | 115 - 119 | The carbon bearing the bromine atom shows a characteristic upfield shift due to the "heavy atom effect," despite bromine's electronegativity. This is a common feature in bromo-aromatic compounds.[12] |

| C2 (-CH₃) | 124 - 128 | A quaternary carbon attached to a methyl group, ortho to the hydroxyl group. |

| C3 (-CH₃) | 136 - 140 | A quaternary carbon situated between a bromine and a methyl group. |

| C5 (-CH₃) | 129 - 133 | A quaternary carbon flanked by two other substituted carbons. |

| C6 (-H) | 118 - 122 | The only protonated aromatic carbon. It is expected to be in the typical aromatic region, influenced by the ortho -OH and meta -Br substituents. |

| C7 (-CH₃) | 11 - 13 | Methyl group at the C2 position. Methyl carbons on an aromatic ring typically appear in the upfield region (10-25 ppm).[13] |

| C8 (-CH₃) | 15 - 17 | Methyl group at the C3 position. Its specific shift will be influenced by its proximity to the C2-methyl and C4-bromo positions. |

| C9 (-CH₃) | 20 - 22 | Methyl group at the C5 position. This methyl group is para to the C2-methyl and ortho to the bromine, likely causing a slight downfield shift compared to C7. |

Conclusion

The structural confirmation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The ¹H spectrum provides clear information on the number and environment of protons, distinguished by three sharp methyl singlets, one aromatic singlet, and a broad hydroxyl signal. The ¹³C spectrum complements this by confirming the presence of nine unique carbon atoms, with chemical shifts that are highly sensitive to the electronic effects of the hydroxyl, bromo, and methyl substituents. The predictive data and detailed protocols within this guide offer a robust framework for the empirical analysis and quality assurance of this important chemical entity.

References

-

ResearchGate. (2016). NMR to identify type of phenolic compound?[Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0267183). [Link]

-

Bouatra, S., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?[Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

University of Regensburg. (n.d.). Sample Preparation. [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - WERSA: A task specific, biodegradable and recyclable solvent for the ipso-hydroxylation of arylboronic acids. [Link]

-

University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

-

PubChem. (n.d.). 4-Bromo-2,3,5,6-tetramethylphenol. [Link]

-

The Royal Society of Chemistry. (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. jchps.com [jchps.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. depts.washington.edu [depts.washington.edu]

- 9. rsc.org [rsc.org]

- 10. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 11. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 12. 4-Bromophenol(106-41-2) 13C NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. 2,3,5-Trimethylphenol(697-82-5) 1H NMR spectrum [chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Bromo-2,3,5-trimethylphenol

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Bromo-2,3,5-trimethylphenol. Designed for researchers and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and causal relationships that underpin robust analytical method development. We will explore two primary analytical pathways: Gas Chromatography-Mass Spectrometry (GC-MS) for definitive structural elucidation via electron ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) as a complementary technique leveraging electrospray ionization. The guide details everything from sample preparation and instrument parameters to the interpretation of fragmentation patterns, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Analytical Imperative

This compound is a halogenated aromatic compound. Its analysis is critical in diverse fields, from environmental monitoring, where halogenated phenols are recognized pollutants, to pharmaceutical development, where such structures can be synthetic intermediates or metabolites.[1] Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this task. However, achieving accurate and reproducible results requires a deep understanding of the analyte's physicochemical properties and how they dictate the choice of analytical strategy. This guide provides that understanding, empowering the scientist to develop and validate methods with confidence.

Analyte Physicochemical Profile

A successful analysis begins with a thorough understanding of the target molecule. The properties of this compound are foundational to every decision made in the analytical workflow, from solvent selection to the choice of ionization technique.

| Property | Value | Source | Significance for MS Analysis |

| Molecular Formula | C₉H₁₁BrO | [2][3] | Determines the theoretical monoisotopic mass. |

| Molecular Weight | 215.09 g/mol | [2] | Guides the setting of mass range for acquisition. |

| Monoisotopic Mass | 213.99966 Da | Calculated | The exact mass used for high-resolution mass spectrometry (HRMS) identification. |

| Boiling Point | Not available | The compound's volatility is inferred to be suitable for GC. | |

| logP (Octanol/Water) | 3.08 | [2] | Indicates good solubility in organic solvents, suitable for both GC and reversed-phase LC. |

| pKa | ~10 | Estimated | The acidic nature of the phenolic proton makes it a prime candidate for negative ion mode ESI. |

Core Analytical Workflow: A Strategic Overview

The analytical process is a sequence of logical steps, each designed to ensure the integrity of the final data. The choice of pathway, GC-MS or LC-MS, depends on the analytical goal, whether it's structural confirmation or quantification in a complex matrix.

Caption: High-level analytical workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

For a semi-volatile, thermally stable molecule like this compound, GC coupled with Electron Ionization (EI) MS is the premier technique for unambiguous identification.[1][4] The high-energy EI process generates reproducible fragmentation patterns that act as a chemical "fingerprint," which can be compared against spectral libraries.[5]

GC-MS Experimental Protocol

Rationale: The goal is to achieve sharp, symmetric chromatographic peaks with sufficient separation from any matrix components. The following parameters are a robust starting point for method development.

| Parameter | Recommended Setting | Justification |

| Injector | 275 °C, Splitless (1 min) | Ensures complete and rapid vaporization of the analyte without thermal degradation. The splitless mode maximizes sensitivity for trace analysis.[4] |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Provides optimal chromatographic efficiency and is compatible with most mass spectrometers. |

| Column | Low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm | This phase provides excellent selectivity for aromatic compounds. A standard length and diameter balance resolution and analysis time.[4][6] |

| Oven Program | 80 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min) | The initial hold ensures good peak shape. The temperature ramp is aggressive enough for a timely elution while maintaining resolution. |

| MS Transfer Line | 300 °C | Prevents condensation of the analyte as it transfers from the GC to the MS source. |

| Ion Source | Electron Ionization (EI) at 70 eV | The standard EI energy of 70 eV produces extensive, reproducible fragmentation, creating a rich mass spectrum for structural confirmation.[5] |

| MS Analyzer | Quadrupole or TOF | A quadrupole is excellent for routine analysis, while a Time-of-Flight (TOF) analyzer provides high mass accuracy for formula confirmation. |

| Acquisition Mode | Full Scan (m/z 50-300) | Captures the molecular ion and all significant fragment ions, which is essential for identification. |

Expected EI Fragmentation Pattern

The true power of EI-MS lies in interpreting the fragmentation. For this compound, the pattern is dictated by the stable aromatic core and the presence of the bromine atom and methyl groups.

Key Identifier: The Bromine Isotope Pattern A hallmark of any bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This creates a characteristic "doublet" for every bromine-containing fragment, where two peaks of nearly equal intensity are separated by 2 m/z units. This is an indispensable diagnostic tool.

Caption: Predicted major EI fragmentation pathway for this compound.

Interpretation of Key Fragments:

-

m/z 214/216 [M]⁺•: The molecular ion peak. Its presence and the distinct 1:1 isotopic pattern are the strongest initial pieces of evidence.

-

m/z 199/201 [M-CH₃]⁺: Loss of a methyl radical (-15 Da) forms a stable benzylic-type cation. This is often a very prominent peak.

-

m/z 135 [M-Br]⁺: Cleavage of the C-Br bond results in the loss of a bromine radical. This fragment will not have the bromine isotope pattern, which further confirms the assignment.

-

m/z 171/173 [M-CH₃-CO]⁺: Subsequent loss of carbon monoxide (-28 Da) from the [M-CH₃]⁺ fragment is a common fragmentation route for phenols.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS): A Complementary Approach

While GC-MS is ideal for pure standards, LC-MS excels when analyzing samples in complex matrices or when derivatization is undesirable. For phenols, Electrospray Ionization (ESI) in negative ion mode is particularly effective.[9][10] The acidic phenolic proton is readily abstracted, forming a stable [M-H]⁻ ion.

LC-MS Experimental Protocol

Rationale: The goal is to achieve chromatographic retention and efficient ionization. Reversed-phase chromatography is a natural fit for this moderately nonpolar analyte.

| Parameter | Recommended Setting | Justification |

| Column | C18, 2.1 x 100 mm, 1.8 µm | The C18 stationary phase is the workhorse of reversed-phase LC, providing excellent retention for hydrophobic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid suppresses silanol activity on the column and provides a proton source, though for negative mode, its main role is pH control. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |

| Gradient | 40% B to 95% B over 8 minutes | A typical gradient for eluting moderately nonpolar compounds from a C18 column. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring good efficiency and compatibility with the ESI source. |

| Ion Source | Electrospray Ionization (ESI), Negative Mode | Phenols readily deprotonate to form [M-H]⁻ ions, making this mode highly sensitive and specific.[10][11] |

| Capillary Voltage | -3.5 kV | Optimized to create a stable electrospray and maximize ion generation. |

| Drying Gas Temp | 325 °C | Facilitates desolvation of the ESI droplets to release gas-phase ions. |

| Analyzer Mode | Full Scan (m/z 100-300) and/or SIM | Full scan is used for identification, while Selected Ion Monitoring (SIM) of m/z 213/215 provides maximum sensitivity for quantification. |

Expected ESI Mass Spectrum

ESI is a "soft" ionization technique, meaning it imparts little excess energy to the molecule. Consequently, the resulting mass spectrum is much simpler than an EI spectrum, often dominated by the quasi-molecular ion.

-

m/z 213/215 [M-H]⁻: This will be the base peak in the spectrum. It represents the intact molecule after the loss of the acidic phenolic proton. The characteristic 1:1 bromine isotope pattern will be clearly visible, confirming the presence and number of bromine atoms in the molecule. Fragmentation is typically minimal but can be induced (in a tandem MS experiment) to confirm the loss of a methyl group, yielding a fragment at m/z 198/200.

Conclusion: A Unified, Self-Validating Strategy

The robust analysis of this compound is achieved not by rigidly following a single protocol, but by understanding the interplay between the analyte's properties and the strengths of different mass spectrometric techniques.

-

For Unambiguous Identification: GC-MS with Electron Ionization is the method of choice. The rich, reproducible fragmentation pattern, anchored by the definitive bromine isotope signature, provides an irrefutable chemical fingerprint.

-

For Sensitive Quantification in Complex Matrices: LC-MS with Negative Ion Electrospray offers excellent sensitivity and selectivity, generating a clean spectrum dominated by the [M-H]⁻ ion, which is ideal for quantitative analysis.

By employing these complementary techniques, researchers can build a self-validating analytical system, where the detailed structural information from GC-MS confirms the identity of the peak being quantified by LC-MS. This dual-pronged approach embodies the principles of scientific rigor and ensures the highest level of confidence in the analytical results.

References

- Aktas, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 21(2), 1411-1416.

- Abu-Reidah, I. M., et al. (2013). Negative ion electrospray high-resolution tandem mass spectrometry of polyphenols. Journal of Mass Spectrometry, 48(11), 1204-1216.

- De Rijke, E., et al. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea.

- Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-473.

- de Souza, L. M., et al. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 29(9), 1937-1947.

- Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2,3,5,6-tetramethylphenol. PubChem Compound Database. Retrieved from [Link]

- Kiljunen, H. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 27(14), 4535.

-

ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. Publication Page. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Chemical Properties Database. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers. Paper Page. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Product Page. Retrieved from [Link]

- Agilent Technologies. (2011). Analysis of phenols to EPA 8040.

- Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5988-5994.

-

NIST. (n.d.). 4-Bromo-2-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Online Textbook. Retrieved from [Link]

-

VMSL. (n.d.). Fragmentation Patterns. Virtual Mass Spectrometry Laboratory. Retrieved from [Link]

-

Clark, J. (n.d.). The Mass Spectrum of Phenol. Chemguide. Retrieved from [Link]

-

SIELC Technologies. (2018). 2,4,5-Trimethylphenol. Application Note. Retrieved from [Link]

- Farré, M. J., et al. (2021). STRUCTURE CONFIRMATION, REACTIVITY, BACTERIAL MUTAGENICITY AND QUANTIFICATION OF 2,2,4-TRIBROMO-5-HYDROXYCYCLOPENT-4-ENE-1,3-DIONE. ChemRxiv.

-

NIST. (n.d.). Phenol, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. chemscene.com [chemscene.com]

- 3. appchemical.com [appchemical.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Fragmentation Patterns [svmsl.chem.cmu.edu]

- 6. agilent.com [agilent.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Infrared Spectroscopy of 4-Bromo-2,3,5-trimethylphenol: Principles, Practice, and Spectral Interpretation

This in-depth technical guide provides a comprehensive overview of the principles and practical applications of Infrared (IR) spectroscopy for the characterization of 4-Bromo-2,3,5-trimethylphenol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of vibrational spectroscopy and offers a detailed, predictive analysis of the compound's IR spectrum. Methodologies for sample preparation and data acquisition are presented with a focus on ensuring data integrity and reproducibility.

Section 1: Foundational Principles of Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule upon interaction with infrared radiation.[1] When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint that provides valuable information about its functional groups and overall molecular structure.[1][2] The IR spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), which is proportional to the frequency of the absorbed radiation.

The spectrum is broadly divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[3][4][5] The functional group region is characterized by absorptions corresponding to the stretching vibrations of specific bonds (e.g., O-H, C-H, C=O), making it invaluable for the identification of the functional groups present in a molecule.[5] The fingerprint region, on the other hand, contains a complex array of absorptions arising from bending vibrations and skeletal modes, which are highly specific to the molecule as a whole.[3][6][7] This region is particularly useful for confirming the identity of a compound by comparing its spectrum to that of a known standard.[3][6][7]

Section 2: Predicted Infrared Spectrum of this compound

While an experimental spectrum of this compound is not publicly available, a detailed prediction of its key absorption bands can be made based on the well-established characteristic frequencies of its constituent functional groups and the influence of its substitution pattern. The structure of this compound contains a hydroxyl group (-OH), a benzene ring, three methyl groups (-CH₃), and a bromine atom (-Br), all of which give rise to distinct vibrational modes.

The Functional Group Region (4000–1500 cm⁻¹)

This region is expected to be dominated by the stretching vibrations of the O-H and C-H bonds.

-

O-H Stretching: The hydroxyl group of a phenol gives rise to a characteristic broad absorption band in the region of 3600-3200 cm⁻¹.[8][9][10] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between phenol molecules.[8][11] In a dilute solution using a non-polar solvent, a sharper, less intense "free" O-H stretching band may be observed around 3610 cm⁻¹.[12][13]

-

C-H Stretching:

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).

-

Aliphatic C-H Stretch: The methyl groups (-CH₃) will exhibit symmetric and asymmetric stretching vibrations in the range of 3000-2850 cm⁻¹.

-

-

Overtone and Combination Bands: Substituted benzenes often display a pattern of weak absorption bands in the 2000-1650 cm⁻¹ region. These "benzene fingers" are overtone and combination bands of the C-H out-of-plane bending vibrations and can sometimes be used to infer the substitution pattern of the aromatic ring.

-

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in two or more bands of variable intensity in the 1600-1450 cm⁻¹ range.[8][9] For phenols, these peaks are commonly observed around 1600 cm⁻¹ and 1500 cm⁻¹.[9][11]

The Fingerprint Region (1500–400 cm⁻¹)

This region will contain a complex series of absorptions that are unique to the overall structure of this compound.

-

C-O Stretching: The C-O stretching vibration in phenols is a strong and characteristic band that appears at a higher frequency than in aliphatic alcohols due to the partial double bond character arising from resonance with the aromatic ring. This absorption is expected in the range of 1260-1180 cm⁻¹.[8]

-

O-H Bending: The in-plane bending of the O-H bond typically gives rise to a broad absorption in the 1410-1310 cm⁻¹ region, which may be coupled with other vibrations.

-

C-H Bending:

-

Aliphatic C-H Bending: The methyl groups will have symmetric and asymmetric bending (scissoring) vibrations around 1460 cm⁻¹ and 1375 cm⁻¹.

-

Aromatic C-H Out-of-Plane Bending (OOP): The out-of-plane bending vibrations of the remaining C-H bond on the benzene ring are highly sensitive to the substitution pattern. For a 1,2,3,4,5-penta-substituted benzene ring with one remaining hydrogen, a strong absorption is expected in the 900-860 cm⁻¹ range.

-

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency range of the fingerprint region, typically between 690 and 515 cm⁻¹.

The following table summarizes the predicted key IR absorption bands for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Region |

| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Functional Group |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Functional Group |

| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong | Functional Group |

| Aliphatic C-H Bend | 1460 & 1375 | Medium | Fingerprint |

| C-O Stretch | 1260 - 1180 | Strong | Fingerprint |

| Aromatic C-H OOP Bend | 900 - 860 | Strong | Fingerprint |

| C-Br Stretch | 690 - 515 | Medium to Strong | Fingerprint |

Section 3: Experimental Protocols for IR Analysis

The quality of an IR spectrum is highly dependent on the sample preparation technique. For a solid compound like this compound, several methods are available.

Sample Preparation Techniques

-

Attenuated Total Reflectance (ATR): ATR-FTIR is a modern and widely used technique that requires minimal sample preparation. The solid sample is placed directly onto a high-refractive-index crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact. An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample. This interaction provides a high-quality spectrum of the sample's surface.

-

Potassium Bromide (KBr) Pellet: This traditional transmission method involves grinding a small amount of the solid sample (1-2 mg) with a larger amount of dry potassium bromide powder (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. KBr is used because it is transparent to infrared radiation.

-

Thin Solid Film: A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride or acetone). A drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

The following diagram illustrates the general workflow for obtaining an IR spectrum.

Step-by-Step Protocol for ATR-FTIR

Given its simplicity and reliability, ATR-FTIR is the recommended method for routine analysis.

-

Crystal Cleaning: Ensure the ATR crystal is meticulously clean. Wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

-

Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This step is crucial as it acquires the spectrum of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

-